molecular formula C9H17N3O B13884292 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone

1-(Azetidin-1-yl)-2-piperazin-1-ylethanone

Cat. No.: B13884292
M. Wt: 183.25 g/mol
InChI Key: XYGDIALBNIKJBP-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-piperazin-1-ylethanone is a compound that features both azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperazine is a six-membered nitrogen-containing heterocycle. These structures are significant in medicinal chemistry due to their unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-piperazin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the azetidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-piperazin-1-ylethanone involves its interaction with specific molecular targets. The azetidine and piperazine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-1-yl)-2-piperazin-1-ylethanone is unique due to the combination of azetidine and piperazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-piperazin-1-ylethanone

InChI

InChI=1S/C9H17N3O/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11/h10H,1-8H2

InChI Key

XYGDIALBNIKJBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CN2CCNCC2

Origin of Product

United States

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